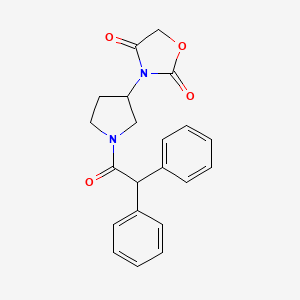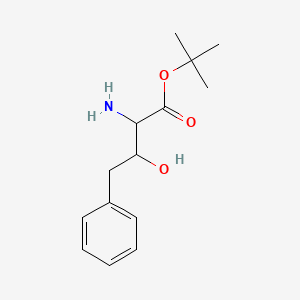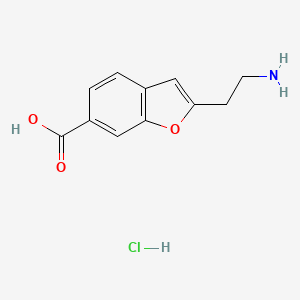
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also known as DPA-714, is a selective radioligand that binds to the translocator protein (TSPO) with high affinity. TSPO is a mitochondrial protein that is involved in the regulation of cellular energy metabolism, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential applications in various scientific research areas, including neuroscience, oncology, and immunology.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves the reaction of 2,4-thiazolidinedione with 1-(2,2-diphenylacetyl)pyrrolidine in the presence of a base to form the intermediate compound, which is then reacted with ethyl chloroformate and triethylamine to yield the final product.
Starting Materials
2,4-thiazolidinedione, 1-(2,2-diphenylacetyl)pyrrolidine, base, ethyl chloroformate, triethylamine
Reaction
Step 1: 2,4-thiazolidinedione is dissolved in a suitable solvent and a base is added to the solution., Step 2: 1-(2,2-diphenylacetyl)pyrrolidine is added to the reaction mixture and the reaction is allowed to proceed at a suitable temperature and for a suitable time., Step 3: The intermediate compound is isolated and purified., Step 4: Ethyl chloroformate and triethylamine are added to the intermediate compound and the reaction is allowed to proceed at a suitable temperature and for a suitable time., Step 5: The final product, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, is isolated and purified.
Mécanisme D'action
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione binds to TSPO with high affinity, leading to the activation of downstream signaling pathways that regulate cellular energy metabolism, apoptosis, and inflammation. TSPO is also involved in the transport of cholesterol into mitochondria, which is essential for mitochondrial function and steroid synthesis.
Effets Biochimiques Et Physiologiques
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been shown to modulate various biochemical and physiological processes, including inflammation, oxidative stress, and apoptosis. TSPO is also involved in the regulation of mitochondrial function, which is critical for cellular energy metabolism and survival.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione also has some limitations, such as its relatively short half-life, which may limit its utility in longitudinal studies.
Orientations Futures
There are several future directions for the use of 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione in scientific research. These include the development of new TSPO ligands with improved pharmacokinetic properties, the investigation of the role of TSPO in various pathological conditions, and the development of new diagnostic and therapeutic strategies based on TSPO imaging. Additionally, the use of 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione in combination with other imaging modalities, such as magnetic resonance imaging (MRI), may provide new insights into the role of TSPO in health and disease.
Conclusion:
In conclusion, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a selective radioligand that binds to TSPO with high affinity and has been extensively studied for its potential applications in various scientific research areas. 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its ability to cross the blood-brain barrier, and its low toxicity. However, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione also has some limitations, such as its relatively short half-life. Future research on 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione and TSPO may provide new insights into the role of TSPO in health and disease and may lead to the development of new diagnostic and therapeutic strategies.
Applications De Recherche Scientifique
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been widely used in scientific research as a radioligand for the imaging of TSPO in vivo. TSPO expression is increased in various pathological conditions, such as neuroinflammation, neurodegeneration, and cancer. Therefore, 3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has been used to investigate the role of TSPO in these conditions and to develop new diagnostic and therapeutic strategies.
Propriétés
IUPAC Name |
3-[1-(2,2-diphenylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c24-18-14-27-21(26)23(18)17-11-12-22(13-17)20(25)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,19H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYWXUMFVWGJCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2,2-Diphenylacetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dimethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2933483.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)ethanone](/img/structure/B2933488.png)
![(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetohydrazide](/img/structure/B2933489.png)

![methyl (2Z)-3-[(4-bromophenyl)amino]-2-[(4-tert-butylphenyl)sulfonyl]acrylate](/img/structure/B2933492.png)
![(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2933493.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-isopropylphenyl)acetamide](/img/no-structure.png)


![2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine](/img/structure/B2933497.png)
![3-bromo-7,8-dimethyl-2-phenyl-5-hydro-2H,3H,4H-1,3-thiazaperhydroino[3,2-a]thi opheno[2,3-d]pyrimidin-6-one](/img/structure/B2933500.png)
![N-(3-ethoxybenzyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2933503.png)